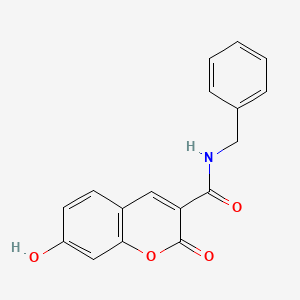

N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Descripción general

Descripción

N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as BHOC, is a synthetic compound that has been widely used in scientific research. BHOC belongs to the class of coumarin derivatives and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-Aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, synthesized from 2,4-dihydroxybenzaldehyde and cyanoacetic acid arylamides, have been found to exhibit antimicrobial activity. This class of compounds, which includes N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, has shown promise in biological tests against various microbes (Ukhov et al., 2021).

Synthesis and Transformations

The synthesis and transformations of 7-hydroxy-2-oxo-2H-chromene-6-carboxamides, including derivatives such as N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, have been explored. This includes the reaction of umbelliferone-6-carbonyl chloride with amines and amino acid methyl esters, resulting in various N-substituted derivatives (Zakharov et al., 2019).

Complex Formation with Metals

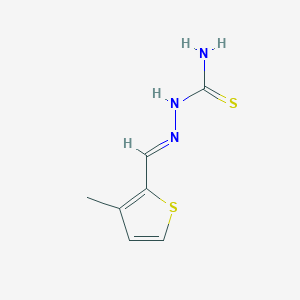

Novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, which includes variants like N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, have been synthesized. These studies include the exploration of their crystal structure and electrochemical properties (Myannik et al., 2018).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives, including compounds similar to N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, have been synthesized and evaluated as chemosensors for cyanide anions. These compounds can recognize cyanide anions through Michael addition reaction and exhibit notable color changes and fluorescence quenching, observable by the naked eye (Wang et al., 2015).

Molecular Probe for Hydroxyl Radicals

N-(3-(3-Aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, a compound similar to N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, has been synthesized and used as a fluorescent hydroxyl radical indicator. It demonstrates utility in quantifying lower concentrations of hydroxyl radicals compared to other indicators (Singh et al., 2008).

Anticholinesterase Activity

Coumarin-3-carboxamides bearing a tryptamine moiety have shown significant activity against acetylcholinesterase (AChE). The SAR study indicates that specific substitutions on the coumarin scaffold, like those in N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, can enhance anti-AChE activity (Ghanei-Nasab et al., 2016).

Propiedades

IUPAC Name |

N-benzyl-7-hydroxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-13-7-6-12-8-14(17(21)22-15(12)9-13)16(20)18-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTZLPCUVMTDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)

![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)

![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)

![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)

![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)

![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)